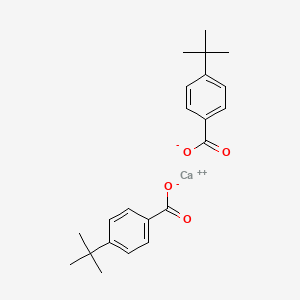
Calcium 4-(1,1-dimethylethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium 4-(1,1-dimethylethyl)benzoate is a chemical compound with the molecular formula C22H26CaO4. It is a calcium salt derivative of 4-(1,1-dimethylethyl)benzoic acid, also known as p-tert-butylbenzoic acid. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(1,1-dimethylethyl)-, calcium salt typically involves the neutralization of 4-(1,1-dimethylethyl)benzoic acid with a calcium-containing base such as calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, and the resulting product is isolated through filtration and drying.
Industrial Production Methods
On an industrial scale, the production of benzoic acid, 4-(1,1-dimethylethyl)-, calcium salt follows similar principles but is optimized for large-scale output. The process involves the continuous addition of 4-(1,1-dimethylethyl)benzoic acid to a reactor containing a calcium base under controlled temperature and pH conditions. The product is then separated, purified, and dried to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium 4-(1,1-dimethylethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoates, alcohols, and carboxylates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Calcium 4-(1,1-dimethylethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-(1,1-dimethylethyl)-, calcium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic acid, 4-(1,1-dimethylethyl)-, potassium salt
- Benzoic acid, 4-(1,1-dimethylethyl)-, barium salt
- 4-(1,1-dimethylethyl)benzoic acid
Uniqueness
Calcium 4-(1,1-dimethylethyl)benzoate is unique due to its calcium ion, which imparts specific properties and reactivity compared to its potassium and barium counterparts. The calcium salt form may exhibit different solubility, stability, and biological activity, making it suitable for specific applications where other salts may not be as effective.
Eigenschaften
CAS-Nummer |
52509-84-9 |
|---|---|
Molekularformel |
C22H26CaO4 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
calcium;4-tert-butylbenzoate |
InChI |
InChI=1S/2C11H14O2.Ca/c2*1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h2*4-7H,1-3H3,(H,12,13);/q;;+2/p-2 |
InChI-Schlüssel |
AUVFNPKOUHBNBP-UHFFFAOYSA-L |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].[Ca+2] |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].[Ca+2] |
Key on ui other cas no. |
52509-84-9 |
Piktogramme |
Irritant; Health Hazard; Environmental Hazard |
Verwandte CAS-Nummern |
98-73-7 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















